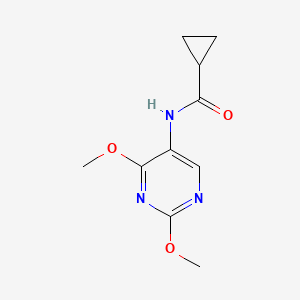

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with pyrimidinyl and carboxamide groups, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the first paper discusses a compound with a dimethoxypyrimidinyl group linked to an acrylamide, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of compounds similar to this compound is not explicitly detailed in the provided papers. However, the papers do mention the synthesis of related heterocyclic compounds, which often involves cyclization reactions and the formation of amide bonds . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with pyrimidinyl groups, as discussed in the papers, often includes hydrogen bonding and pi-pi stacking interactions . These interactions are crucial for the stability and conformation of the molecules. While the exact molecular structure of this compound is not provided, it can be inferred that similar interactions may be present, influencing its chemical reactivity and physical properties.

Chemical Reactions Analysis

The papers describe the reactivity of pyrimidinyl compounds with various reagents. For example, the third paper discusses the reaction of pyridothienopyrimidinyl amidines with hydroxylamine hydrochloride, leading to cyclization and ring cleavage . These reactions are indicative of the potential reactivity of this compound with nucleophiles and could guide the development of new synthetic routes or the prediction of its behavior in various chemical environments.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the papers provide information on related compounds. For instance, the second paper correlates the antimicrobial activity of thienopyrimidinyl carboxamides with their topological indices, suggesting that the structure-activity relationship is an important aspect of these compounds' properties . This implies that the physical and chemical properties of this compound could also be influenced by its molecular topology and could be studied using similar quantitative structure-activity relationship (QSAR) models.

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is Lactate Dehydrogenase A (LDH-A) . LDH-A is an enzyme that plays a crucial role in the conversion of lactate to pyruvate, a key step in the metabolic pathway .

Mode of Action

This compound acts as a potent and reversible inhibitor of LDH-A . The inhibition is competitive with respect to NADH and non-competitive with respect to pyruvate . This interaction with LDH-A leads to a decrease in the conversion of lactate to pyruvate, thereby affecting the metabolic pathway .

Biochemical Pathways

The compound primarily affects the glycolytic pathway by inhibiting LDH-A . This inhibition disrupts the conversion of lactate to pyruvate, leading to a decrease in the production of ATP, a key energy molecule. The downstream effects include a potential shift in the cell’s metabolic processes, possibly leading to cell death .

Pharmacokinetics

The compound is described as an orally active ldh-a inhibitor , suggesting it has good bioavailability when administered orally

Result of Action

The inhibition of LDH-A by this compound can lead to a decrease in ATP production, potentially causing energy depletion in cells . This could lead to cell death, particularly in cancer cells that rely heavily on glycolysis for energy production .

properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-15-9-7(5-11-10(13-9)16-2)12-8(14)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFDDOSCLWQRAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)

![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)

![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)

![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)

![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)

![[4-(4-Bromo-phenyl)-thiazol-2-yl]-cyclohexylidene-acetonitrile](/img/structure/B3019210.png)